molecular formula C11H6ClF6N B3042526 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile CAS No. 646497-78-1

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B3042526
CAS No.: 646497-78-1
M. Wt: 301.61 g/mol
InChI Key: BGSSPTHCROWCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C11H6ClF6N It is characterized by the presence of a chloro group, a nitrile group, and two trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3,5-di(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of primary amines.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3,5-Di(trifluoromethyl)benzyl chloride
  • 2-Chloro-3-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of chloro, nitrile, and trifluoromethyl groups provides a distinct set of properties that make this compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6N/c12-9(5-19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSPTHCROWCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Reactant of Route 6
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.